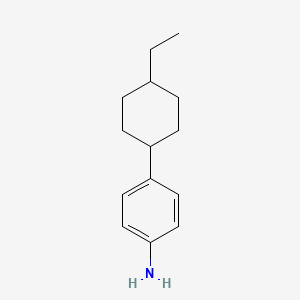

4-(4-Ethylcyclohexyl)aniline

Description

Contextualization of Cyclohexyl Aniline (B41778) Derivatives in Organic Chemistry

Cyclohexyl aniline derivatives are characterized by the presence of a cyclohexyl ring attached to an aniline moiety. ontosight.ai This combination of a saturated aliphatic ring and an aromatic amine group imparts a distinct set of physical and chemical characteristics. The cyclohexyl group, being non-planar and flexible, can influence the steric environment around the aniline ring, affecting its reactivity and intermolecular interactions. In contrast to its aromatic analog, aniline, cyclohexylamine (B46788) (the amine of cyclohexane) is a stronger base, and this difference in basicity is a key consideration in the study of cyclohexyl anilines. wikipedia.org The hydrogenation of aniline to produce cyclohexylamine is a well-established industrial process, often utilizing nickel or cobalt catalysts. wikipedia.orgacs.org

The position of the cyclohexyl group on the aniline ring (ortho, meta, or para) further diversifies the properties of these derivatives. For instance, 4-cyclohexylaniline (B1222870) features the cyclohexyl group at the para position, influencing its potential applications in materials science and as a precursor for dyes and polymers. ontosight.ai

Academic Significance of Aniline Derivatives as Synthetic Intermediates

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules. ontosight.aiwikipedia.org Their utility stems from the reactivity of the amino group and the aromatic ring. The amino group can be readily transformed into a variety of other functional groups through reactions such as diazotization, which allows for the introduction of hydroxyl, cyano, or halide groups. wikipedia.org

Furthermore, the aniline ring itself can undergo electrophilic substitution reactions, although the amino group's activating and directing effects must be carefully considered. smolecule.com Aniline derivatives are crucial in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.aisolubilityofthings.com For example, they are precursors to indigo, the dye responsible for the color of blue jeans, and are used in the production of drugs like paracetamol. wikipedia.org The development of efficient, selective, and environmentally friendly methods for synthesizing substituted anilines remains an active area of research. beilstein-journals.orgsciencedaily.com

The versatility of aniline derivatives is further highlighted by their use in the synthesis of N-benzylideneaniline compounds, also known as Schiff bases, which are important intermediates in the production of various pharmaceuticals and agrochemicals. rjpbcs.comnih.govresearchgate.netgoogle.com

Overview of Key Research Areas for 4-(4-Ethylcyclohexyl)aniline and Analogues

Research into this compound and its analogues is multifaceted, with a significant focus on their application in the field of liquid crystals. The specific molecular structure of these compounds, with their rigid aromatic core and flexible aliphatic tail, makes them suitable candidates for forming liquid crystalline phases. tcichemicals.com These materials exhibit properties intermediate between those of conventional liquids and solid crystals and are essential components of display technologies.

Key research areas include:

Synthesis of Liquid Crystal Monomers: this compound and related compounds, such as 4-(trans-4-Ethylcyclohexyl)benzoic acid, are used as raw materials in the synthesis of liquid crystal monomers. hongjinchem.com The properties of the final liquid crystal material are highly dependent on the structure of these precursor molecules.

Nematic and Smectic Phases: The study of how the molecular structure of compounds like this compound influences the formation of different liquid crystal phases, such as nematic and smectic phases, is a primary research focus. tcichemicals.com

Structure-Property Relationships: Researchers are actively investigating the relationship between the molecular structure of these compounds and their physical properties, such as clearing point, viscosity, and dielectric anisotropy, which are critical for their performance in liquid crystal displays. X-ray diffraction is a key technique used to analyze the crystal and molecular structure of these compounds. tandfonline.com

Analogues of this compound, where the functional groups or substitution patterns are varied, are also synthesized and studied to fine-tune the properties of liquid crystal materials. For example, the introduction of a cyano group, as in 4-(4-Ethylcyclohexyl)benzonitrile, can significantly alter the electronic and mesomorphic properties of the molecule. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

696583-52-5 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

4-(4-ethylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12H,2-6,15H2,1H3 |

InChI Key |

WKLZTMGJVBEYCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Ethylcyclohexyl Aniline

Historical Development of Preparative Routes to Substituted Cyclohexyl Aniline (B41778) Systems

The journey to synthesize complex molecules like 4-(4-ethylcyclohexyl)aniline is rooted in the foundational discoveries of organic synthesis. Early methods were often lengthy and lacked the efficiency and selectivity of modern techniques.

Early Approaches to the Cyclohexylphenylamine Scaffold

The cyclohexylphenylamine scaffold forms the core of this compound. Initial preparations of similar structures relied on multi-step processes. One of the earliest and most straightforward conceptual routes involved the alkylation of aniline. However, direct alkylation of aniline with a cyclohexyl halide was often problematic, leading to mixtures of mono- and poly-alkylated products, as well as N-alkylation competing with C-alkylation.

Another classical approach involved the reductive amination of cyclohexanone. This method, while effective for producing cyclohexylamine (B46788), could be adapted to produce N-cyclohexylanilines through the reaction of aniline with cyclohexanone followed by reduction.

Evolution of Catalytic Strategies for Hydrogenation of Aromatic Precursors

The development of catalytic hydrogenation marked a significant leap forward in the synthesis of cyclohexyl derivatives. Initially, harsh conditions, including high pressures and temperatures, were necessary, often leading to over-reduction or side reactions. The use of catalysts like Raney nickel became prominent for the reduction of aromatic rings. For instance, the hydrogenation of biphenyl could yield cyclohexylbenzene, a related structural motif. researchgate.net Early research focused on improving the selectivity of these reactions to favor the hydrogenation of only one aromatic ring in biphenyl systems. researchgate.net

Current Synthetic Approaches and Their Refinements

Modern synthetic chemistry offers more sophisticated and efficient pathways to this compound, characterized by higher yields, better selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Hydrogenation of Anilines to Cyclohexylamines

The catalytic hydrogenation of aniline and its derivatives is a primary method for producing cyclohexylamines. wikipedia.orggoogle.com This process typically employs transition metal catalysts such as nickel, cobalt, palladium, or platinum. wikipedia.orggoogle.comrayeneh.com The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. For the synthesis of this compound, a plausible route involves the complete hydrogenation of 4-ethylaniline. guidechem.com

A proposed synthetic pathway is the hydrogenation of 4-ethylaniline using a nickel-based catalyst at elevated temperature and pressure. google.com

| Starting Material | Catalyst | Temperature (°C) | Pressure ( kg/cm ²) | Product |

| 4-Ethylaniline | Nickel | 150-200 | 70-100 | 4-Ethylcyclohexylamine |

This is a representative table based on typical conditions for aniline hydrogenation.

Multi-Step Synthesis from Readily Available Starting Materials

A common and versatile approach to synthesizing this compound involves a multi-step sequence starting from simple, commercially available chemicals. One such strategy begins with the Friedel-Crafts acylation of benzene (B151609).

Friedel-Crafts Acylation of Benzene: Benzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form acetophenone. wikipedia.org

Clemmensen Reduction: The acetophenone is then reduced to ethylbenzene. The Clemmensen reduction, which uses a zinc-mercury amalgam in concentrated hydrochloric acid, is effective for this transformation. ucla.eduechemi.comdoubtnut.com

Nitration of Ethylbenzene: Ethylbenzene is subsequently nitrated, typically with a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the benzene ring, primarily at the para position to yield 4-nitroethylbenzene.

Reduction of the Nitro Group: The nitro group of 4-nitroethylbenzene is then reduced to an amino group to form 4-ethylaniline. This reduction can be achieved using various methods, including catalytic hydrogenation over palladium on carbon or using iron in an acidic medium. guidechem.com

Hydrogenation of the Aromatic Ring: Finally, the aromatic ring of 4-ethylaniline is hydrogenated to a cyclohexane (B81311) ring to yield this compound. This step is typically carried out using a transition metal catalyst under hydrogen pressure.

An alternative multi-step synthesis could involve the initial hydrogenation of ethylbenzene to ethylcyclohexane, followed by functionalization of the cyclohexane ring. wikipedia.org

| Step | Reactants | Reagents/Catalyst | Product |

| 1 | Benzene, Acetyl Chloride | AlCl₃ | Acetophenone |

| 2 | Acetophenone | Zn(Hg), HCl | Ethylbenzene |

| 3 | Ethylbenzene | HNO₃, H₂SO₄ | 4-Nitroethylbenzene |

| 4 | 4-Nitroethylbenzene | H₂, Pd/C | 4-Ethylaniline |

| 5 | 4-Ethylaniline | H₂, Ni or Co catalyst | This compound |

This table outlines a plausible multi-step synthesis with common reagents.

Regioselective Functionalization Strategies

Regioselectivity is crucial in the synthesis of specifically substituted compounds like this compound. The introduction of the ethyl group at the 4-position of the aniline ring is a key challenge.

In the context of the multi-step synthesis described above, the regioselectivity is controlled during the nitration of ethylbenzene. The ethyl group is an ortho-, para-directing group, and due to steric hindrance, the para-substituted product (4-nitroethylbenzene) is generally favored over the ortho-substituted product.

Modern methods for the direct C-H functionalization of anilines are also being developed, which could offer more direct routes to such compounds in the future. These methods often employ directing groups to achieve high regioselectivity. chemistryviews.org

Green Chemistry Principles and Sustainable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing methods.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that can be hazardous to human health and the environment. In the context of synthesizing this compound, which likely involves steps such as catalytic hydrogenation, greener solvent alternatives are actively being explored.

The hydrogenation of aromatic compounds, a key potential step in the synthesis of the cyclohexyl moiety, is often performed in solvents like methanol, ethanol, or isopropanol. While these are common laboratory solvents, a shift towards more benign options is desirable. Water, supercritical fluids (like CO2), and bio-derived solvents are considered eco-friendly reaction media. nih.gov For instance, catalytic hydrogenation of aromatic compounds has been successfully demonstrated in aqueous ethanol solutions, which can be derived from bioethanol, thereby reducing the reliance on fossil fuel-based feedstocks. zairyo.org The use of neoteric solvents can, however, present technical challenges for large-scale industrial applications. cambridge.org

Research into solvent effects on catalytic hydrogenation has shown that protic solvents can promote rapid reactions. rsc.org For the synthesis of this compound, a potential route involves the hydrogenation of a precursor like 4-ethylbiphenyl. The choice of solvent in this step would significantly influence reaction efficiency and environmental footprint. The ideal green solvent for this process would be non-toxic, biodegradable, derived from renewable resources, and easily recyclable.

Below is a table illustrating the properties of various solvents that could be considered for the synthesis of this compound, highlighting their green chemistry credentials.

| Solvent | Green Classification | Key Considerations for Synthesis |

| Water | Excellent | Low solubility of organic substrates may require co-solvents or phase-transfer catalysts. |

| Ethanol | Good | Bio-derived, relatively low toxicity. Good for hydrogenation reactions. |

| Supercritical CO2 | Excellent | Non-toxic, non-flammable, easily removed. Requires high-pressure equipment. |

| Cyclopentyl methyl ether (CPME) | Good | Bio-derived alternative to hazardous ethers like THF and dioxane. |

| Toluene | Poor | Toxic, volatile organic compound. Often used in traditional synthesis. |

This table presents a selection of solvents and their general classification based on green chemistry principles. The optimal choice depends on the specific reaction conditions and catalyst system.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

A plausible synthetic route to this compound involves the catalytic hydrogenation of 4-nitrobiphenyl to 4-aminobiphenyl, followed by the hydrogenation of the second aromatic ring. The traditional Béchamp reduction for producing aniline from nitrobenzene has a low atom economy of around 35% due to the generation of large amounts of iron oxide sludge. rsc.org In contrast, catalytic hydrogenation offers a significantly higher atom economy, often exceeding 70%, with water being the primary byproduct. rsc.org

To illustrate the concept of atom economy, let's consider a hypothetical two-step synthesis of this compound starting from 4-nitrobiphenyl.

Step 1: Hydrogenation of 4-nitrobiphenyl to 4-aminobiphenyl

C₁₂H₉NO₂ + 3H₂ → C₁₂H₁₁N + 2H₂O

Step 2: Hydrogenation of 4-aminobiphenyl to this compound (assuming the ethyl group is already present or introduced in a separate, high atom economy step)

C₁₂H₁₁N + 3H₂ → C₁₂H₁₉N

In this idealized catalytic route, the majority of the atoms from the reactants (the nitroaromatic precursor and hydrogen) are incorporated into the final product and water, representing a significant improvement over stoichiometric reduction methods.

Waste minimization also involves considering the entire process, including the catalyst lifecycle. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key strategy for waste reduction. aiche.org

| Reaction Type | Intrinsic Atom Economy | Example in Aniline Synthesis |

| Addition | 100% | Catalytic Hydrogenation |

| Substitution | <100% | Friedel-Crafts Alkylation (if used to introduce the ethyl group) |

| Elimination | <100% | Dehydration reactions |

| Rearrangement | 100% | Not typically a primary step in this synthesis |

This table provides a general overview of the intrinsic atom economy of different reaction types relevant to the synthesis of substituted anilines.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green synthesis. Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and can often be used in aqueous media, reducing the need for organic solvents. whiterose.ac.uk

For the synthesis of anilines, several enzymatic approaches are being explored. Reductive amination, a key reaction for forming C-N bonds, can be catalyzed by enzymes such as reductive aminases. whiterose.ac.uk A biocatalytic cascade involving a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase has been demonstrated for the amination of unfunctionalized cycloalkanes, which could be a potential route for synthesizing the cyclohexylamine moiety of the target molecule. rsc.orgmanchester.ac.uk

Another relevant enzymatic transformation is the reduction of nitroaromatics to anilines. While not as common as metal-catalyzed hydrogenation, certain enzymes can perform this transformation. Furthermore, biocatalytic methods can be employed for the synthesis of chiral amines, which is of significant interest in the pharmaceutical industry. Engineered biocatalysts are being developed for the enantioselective reductive amination of cyclic secondary amines. researchgate.net

While specific enzymatic routes for this compound are not widely reported, the principles of biocatalysis can be applied to its synthesis. For example, a hypothetical biocatalytic reductive amination of 4-ethylcyclohexanone with an ammonia source could be envisioned.

| Enzyme Class | Relevant Transformation | Potential Application in Synthesis |

| Reductive Aminase | Reductive amination of ketones/aldehydes | Synthesis of the aniline moiety from a cyclohexanone precursor. |

| Cytochrome P450 | Hydroxylation of C-H bonds | Potential for functionalizing the cyclohexane ring. |

| Alcohol Dehydrogenase | Oxidation of alcohols to ketones | Preparation of a cyclohexanone intermediate. |

| Imine Reductase | Reduction of imines to amines | A key step in reductive amination pathways. |

This table highlights some enzyme classes and their potential applications in the synthesis of this compound, based on known biocatalytic transformations.

Process Optimization and Scale-Up Considerations in Laboratory Settings

The transition of a synthetic route from a laboratory-scale procedure to a larger-scale process requires careful optimization of various parameters to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, which likely involves heterogeneous catalytic hydrogenation, several factors need to be considered.

Process Optimization: Key parameters to optimize in a catalytic hydrogenation reaction include temperature, pressure, catalyst loading, and reaction time. Higher pressure generally increases the rate of hydrogenation but requires specialized equipment. kindle-tech.com Catalyst loading needs to be optimized to achieve a high conversion rate without excessive cost or difficult removal. interesjournals.org Continuous-flow reactors are gaining popularity for process optimization as they allow for rapid screening of reaction conditions and offer better control over temperature and pressure compared to batch reactors. nih.govresearchgate.net

Scale-Up Considerations: Scaling up a heterogeneous catalytic reaction from a laboratory to a pilot or production scale presents several challenges. aiche.org Mass transfer limitations, particularly the transfer of hydrogen gas to the catalyst surface, can become significant at larger scales. nih.gov Heat transfer is another critical factor, as hydrogenations are often exothermic. Inadequate heat removal can lead to temperature gradients and potential side reactions. The choice of reactor design (e.g., stirred tank vs. fixed-bed) and agitation speed are crucial for ensuring efficient mixing and mass transfer. mdpi.com

The table below summarizes key considerations for the optimization and scale-up of a hypothetical catalytic hydrogenation step in the synthesis of this compound.

| Parameter | Laboratory Scale Optimization | Scale-Up Challenges |

| Temperature | Optimization for reaction rate and selectivity. | Heat removal, maintaining uniform temperature. |

| Pressure | Higher pressure can increase reaction rate. | Safety considerations, specialized equipment. |

| Catalyst Loading | Minimized for cost-effectiveness and ease of removal. | Catalyst deactivation, efficient catalyst recovery and reuse. |

| Agitation | Ensures good mixing of reactants and catalyst. | Maintaining uniform catalyst suspension, mass transfer limitations. |

| Reaction Time | Monitored for completion of reaction. | Ensuring complete conversion at larger volumes. |

This table outlines the progression of considerations for key reaction parameters from laboratory optimization to process scale-up.

Chemical Reactivity and Transformation Studies of 4 4 Ethylcyclohexyl Aniline

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino group (-NH₂) of the aniline (B41778) moiety is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The bulky 4-ethylcyclohexyl group at the para position would sterically hinder substitution at that position, directing incoming electrophiles to the ortho positions (positions 2 and 6 relative to the amino group).

Halogenation Studies and Regioselectivity

No specific studies on the halogenation of 4-(4-Ethylcyclohexyl)aniline were found. Generally, anilines react readily with halogens. Due to the para-substituent, halogenation would be expected to occur at the ortho positions.

Nitration and Sulfonation Reaction Pathways

Similarly, no specific research on the nitration or sulfonation of this compound was identified. Nitration of anilines typically requires careful control of reaction conditions to prevent oxidation and the formation of meta-substituted products due to the formation of the anilinium ion in acidic media. Sulfonation would also be expected to yield the ortho-substituted product.

Reactions at the Amine Functionality

Acylation Reactions and Amide Formation

Information on the acylation of the closely related compound, 4-Cyclohexylaniline (B1222870), indicates its use as a reactant to form N-(4-cyclohexylphenyl)acetamide by reacting with acetyl halides chemicalbook.com. This suggests that this compound would undergo similar reactions. Acylation of the amino group is a common transformation for anilines, typically carried out using acyl chlorides or anhydrides in the presence of a base.

Table 1: Expected Acylation Reaction of this compound (Hypothetical) (Based on general aniline reactivity and data for 4-Cyclohexylaniline)

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(4-(4-Ethylcyclohexyl)phenyl)acetamide |

Alkylation and Arylation Reactions

No specific studies on the N-alkylation or N-arylation of this compound were found. These reactions are generally possible for anilines but can be challenging to control, often leading to mixtures of mono- and di-substituted products, as well as quaternary ammonium salts.

Formation of Schiff Bases and Imines

The formation of Schiff bases (imines) from anilines and aldehydes or ketones is a well-established reaction. It is highly probable that this compound would react with various carbonyl compounds to form the corresponding imines. This reaction is typically catalyzed by acid or base and involves the removal of water.

Table 2: Expected Schiff Base Formation with this compound (Hypothetical)

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | (E)-N-Benzylidene-4-(4-ethylcyclohexyl)aniline |

Diazotization and Subsequent Coupling Reactions

The primary amino group of this compound allows it to undergo diazotization, a process that converts it into a highly versatile diazonium salt intermediate. This intermediate can then be used in a variety of coupling reactions, most notably to form azo compounds.

Synthesis of Diazo Salts

The conversion of this compound to its corresponding diazonium salt is typically achieved by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org The reaction is carried out at low temperatures, typically between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing.

The general reaction for the diazotization of this compound is as follows:

C₂H₅-C₆H₁₀-C₆H₄-NH₂ + NaNO₂ + 2HCl → C₂H₅-C₆H₁₀-C₆H₄-N₂⁺Cl⁻ + NaCl + 2H₂O

The resulting 4-(4-ethylcyclohexyl)benzenediazonium chloride is a reactive intermediate that is typically used immediately in subsequent reactions without isolation.

Table 1: General Conditions for the Diazotization of this compound

| Parameter | Condition |

| Starting Material | This compound |

| Reagent | Sodium Nitrite (NaNO₂) |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |

| Solvent | Water, Aqueous Ethanol |

| Temperature | 0–5 °C |

| Product | 4-(4-Ethylcyclohexyl)benzenediazonium salt |

Azo Compound Formation and Derivatization

The diazonium salt derived from this compound is an excellent electrophile and can react with electron-rich aromatic compounds, known as coupling components, to form brightly colored azo compounds. wikipedia.org This reaction is an electrophilic aromatic substitution. wikipedia.org The choice of coupling component determines the color and properties of the resulting azo dye.

Common coupling components include phenols and anilines. The reaction with phenols is typically carried out under mildly basic conditions to deprotonate the phenol to the more reactive phenoxide ion. quora.com In contrast, coupling with anilines is generally performed in a weakly acidic medium. quora.com

For instance, the coupling of 4-(4-ethylcyclohexyl)benzenediazonium chloride with phenol would be expected to yield 4-((4-ethylcyclohexyl)phenyl)azo)phenol.

C₂H₅-C₆H₁₀-C₆H₄-N₂⁺Cl⁻ + C₆H₅OH → C₂H₅-C₆H₁₀-C₆H₄-N=N-C₆H₄-OH + HCl

The bulky 4-ethylcyclohexyl group in these azo dyes would likely enhance their solubility in nonpolar media and could influence their photophysical properties.

Table 2: Illustrative Azo Coupling Reactions of 4-(4-Ethylcyclohexyl)benzenediazonium Salt

| Coupling Component | Reaction Conditions | Expected Product |

| Phenol | Mildly basic (pH 8-10), 0-5 °C | 4-((4-(4-Ethylcyclohexyl)phenyl)azo)phenol |

| Aniline | Weakly acidic (pH 4-5), 0-5 °C | 4-((4-(4-Ethylcyclohexyl)phenyl)azo)aniline |

| N,N-Dimethylaniline | Weakly acidic (pH 4-5), 0-5 °C | 4-((4-(4-Ethylcyclohexyl)phenyl)azo)-N,N-dimethylaniline |

| 2-Naphthol | Mildly basic (pH 8-10), 0-5 °C | 1-((4-(4-Ethylcyclohexyl)phenyl)azo)-2-naphthol |

Cyclization Reactions for Heterocyclic Compound Synthesis (e.g., quinolin-4-ones, if applicable)

The aniline moiety in this compound serves as a key building block for the synthesis of various heterocyclic compounds. One important class of heterocycles that can be synthesized from anilines are quinolin-4-ones, which are present in numerous biologically active compounds.

A common method for the synthesis of quinolin-4-ones from anilines is the Gould-Jacobs reaction. wikipedia.org This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization. wikipedia.org The initial condensation forms an intermediate, which upon heating, typically in a high-boiling solvent like diphenyl ether, undergoes an intramolecular cyclization to yield a 4-hydroxyquinoline derivative, which exists in tautomeric equilibrium with the quinolin-4-one form. Subsequent hydrolysis and decarboxylation can provide the final quinolin-4-one.

Applying this to this compound, the reaction would proceed as follows:

Condensation: this compound reacts with DEEMM to form diethyl 2-(((4-(4-ethylcyclohexyl)phenyl)amino)methylene)malonate.

Cyclization: Thermal cyclization of the intermediate yields ethyl 6-(4-ethylcyclohexyl)-4-hydroxyquinoline-3-carboxylate.

Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating would lead to 6-(4-ethylcyclohexyl)quinolin-4-one.

The presence of the electron-donating 4-ethylcyclohexyl group is expected to facilitate the initial nucleophilic attack of the aniline on DEEMM.

Table 3: Predicted Steps in the Gould-Jacobs Synthesis of 6-(4-Ethylcyclohexyl)quinolin-4-one

| Step | Reactants | Key Conditions | Intermediate/Product |

| 1. Condensation | This compound, Diethyl ethoxymethylenemalonate | Heating (e.g., 100-140 °C) | Diethyl 2-(((4-(4-ethylcyclohexyl)phenyl)amino)methylene)malonate |

| 2. Cyclization | Intermediate from Step 1 | High temperature (e.g., 250 °C) in a high-boiling solvent (e.g., Dowtherm A) | Ethyl 6-(4-ethylcyclohexyl)-4-hydroxyquinoline-3-carboxylate |

| 3. Hydrolysis | Intermediate from Step 2, NaOH(aq) | Reflux | Sodium 6-(4-ethylcyclohexyl)-4-hydroxyquinoline-3-carboxylate |

| 4. Decarboxylation | Acidified product from Step 3 | Heating | 6-(4-Ethylcyclohexyl)quinolin-4-one |

Metal-Catalyzed Transformations Involving the Anilino Moiety

The anilino moiety of this compound can also participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. wikipedia.orglibretexts.org

In this reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a suitable ligand (often a bulky, electron-rich phosphine) and a base. This compound can act as the amine component in such reactions, allowing for its arylation to form diarylamines.

For example, the reaction of this compound with bromobenzene in the presence of a palladium catalyst would yield N-(4-(4-ethylcyclohexyl)phenyl)-N-phenylamine.

C₂H₅-C₆H₁₀-C₆H₄-NH₂ + C₆H₅Br + Base → C₂H₅-C₆H₁₀-C₆H₄-NH-C₆H₅ + [H-Base]⁺Br⁻

The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination and depends on the specific substrates being coupled. The bulky 4-ethylcyclohexyl group might necessitate the use of sterically hindered ligands to promote efficient catalytic turnover.

Table 4: Representative Conditions for the Buchwald-Hartwig Amination of this compound

| Component | Example | Role |

| Aryl Halide | Bromobenzene, 4-Chlorotoluene | Electrophilic coupling partner |

| Amine | This compound | Nucleophilic coupling partner |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst source |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Amine deprotonation and halide scavenging |

| Solvent | Toluene, Dioxane | Reaction medium |

| Temperature | 80-120 °C | To facilitate the reaction |

Applications of 4 4 Ethylcyclohexyl Aniline As a Building Block in Advanced Materials Research

Precursor in Liquid Crystalline Mesogen Design

The design of thermotropic liquid crystals often involves the use of molecules that possess a combination of rigid and flexible parts to promote the formation of mesophases over a specific temperature range. tcichemicals.com The molecular structure of 4-(4-Ethylcyclohexyl)aniline makes it an excellent candidate for incorporation into such materials.

Thermotropic liquid crystals exhibit a phase transition into the liquid crystal phase as the temperature is changed. tcichemicals.com The incorporation of the this compound moiety into the molecular structure of a potential liquid crystal, or mesogen, can significantly influence its properties. Aniline (B41778) derivatives are commonly used in the synthesis of Schiff base liquid crystals through condensation reactions with substituted benzaldehydes. mdpi.commdpi.comnih.gov The resulting imine linkage, combined with the aromatic rings, contributes to the rigid core of the mesogen, while the ethylcyclohexyl group acts as a flexible terminal unit.

Research has shown that the presence of a cyclohexyl ring in a mesogen can affect its melting point and the stability of the nematic phase. For instance, the related compound 5-(4-Ethylcyclohexyl)-2-(4-Cyanophenyl)pyrimidine has been a subject of structural analysis in liquid crystal research, highlighting the importance of the ethylcyclohexyl moiety in the design of nematogenic materials. nbu.ac.innbu.ac.in The ethyl group on the cyclohexane (B81311) ring can further influence the intermolecular interactions and packing, which are critical for the formation and stability of the liquid crystalline phase.

Anisotropic materials, which exhibit different properties when measured in different directions, are a hallmark of liquid crystals. tcichemicals.com The rod-like shape of molecules incorporating the this compound structure contributes to this anisotropy. The alignment of these molecules in a particular direction leads to anisotropic optical and dielectric properties, which are essential for applications such as liquid crystal displays (LCDs). upc.edu

The this compound unit provides a balance between rigidity and flexibility. The aniline part contributes to the rigid core that promotes long-range orientational order, while the ethylcyclohexyl group provides flexibility and can influence the viscosity and response times of the liquid crystal material. The specific stereochemistry of the ethylcyclohexyl group (cis or trans) can also play a crucial role in determining the packing efficiency and, consequently, the mesophase behavior.

The formation of supramolecular liquid crystals through hydrogen bonding is another design strategy. nih.gov For example, Schiff bases derived from para-substituted anilines can form hydrogen-bonded complexes with other molecules, leading to the induction of new mesophases. nih.gov The ethylcyclohexyl group in this compound can influence the geometry and stability of these supramolecular structures, thereby affecting the resulting mesomorphic characteristics. Molecular dynamics simulations have also been employed to understand and predict the mesophase behavior of complex liquid crystalline systems under various conditions. rsc.org

The following table summarizes the key structural features of this compound and their influence on liquid crystal properties:

| Structural Feature | Influence on Liquid Crystal Properties |

| Aniline Core | Contributes to the rigid, calamitic (rod-like) molecular shape necessary for mesophase formation. |

| Ethylcyclohexyl Group | Acts as a flexible, non-polar terminal group, influencing melting point, viscosity, and mesophase stability. |

| Para-substitution | Allows for the creation of linear molecules, which is favorable for the formation of nematic and smectic phases. |

Monomer in Polymer Synthesis

The reactive amine group of this compound makes it a valuable monomer for the synthesis of various high-performance polymers. Its incorporation can introduce desirable properties such as thermal stability, specific solubility characteristics, and, in some cases, electroactivity.

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. They are often synthesized in a two-step process where a dianhydride and a diamine react to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. google.comvt.edu

While direct polymerization of this compound into polyimides is not extensively documented in the provided search results, the general principles of polyimide synthesis suggest its potential as a diamine monomer. The use of diamines with bulky, flexible side groups, such as the ethylcyclohexyl group, can enhance the solubility of the resulting polyimides, making them more processable. researchgate.net The synthesis of poly(amic acid)s can be carried out in various solvents, and even in water under certain conditions, offering a more environmentally friendly route to these high-performance materials. google.comrsc.orgscitechnol.com The properties of the final polyimide, such as its glass transition temperature and mechanical strength, would be influenced by the incorporation of the this compound monomer.

Polyaniline (PANI) is one of the most studied conducting polymers due to its good environmental stability and tunable conductivity. researchgate.netresearchgate.netiarjset.com The properties of PANI can be modified by synthesizing derivatives with substituents on the aniline monomer. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. rsc.orgntu.edu.tw

The integration of this compound as a comonomer in the synthesis of polyaniline derivatives is a promising strategy to modify the properties of the resulting polymer. The bulky and non-polar ethylcyclohexyl group could influence the polymer's morphology, solubility, and processability. researchgate.netrsc.org For instance, the presence of such a group might disrupt the close packing of the polymer chains, potentially affecting the electrical conductivity but improving solubility in common organic solvents. rsc.org The synthesis of copolymers with different ratios of aniline and this compound would allow for the fine-tuning of the material's properties for specific applications, such as sensors or anticorrosion coatings. rsc.orgnih.gov

The following table outlines the potential effects of incorporating this compound into different polymer systems:

| Polymer System | Potential Effects of Incorporating this compound |

| Polyimides/Poly(amic acid)s | Increased solubility and processability, modification of thermal and mechanical properties. |

| Polyaniline Derivatives | Enhanced solubility in organic solvents, altered morphology, and potential modification of electrical and electrochemical properties. |

Polymerization Mechanisms and Structural Control

The polymerization of aniline and its derivatives is a well-studied process that typically proceeds via an oxidative chemical or electrochemical pathway. scispace.comsrce.hr The general mechanism for the polymerization of aniline involves the initial oxidation of the monomer to form a radical cation. researchgate.net This reactive intermediate then couples with other monomers or growing polymer chains, followed by deprotonation to regenerate the aromatic system. researchgate.net The propagation continues through these coupling steps, ultimately forming polyaniline (PANI), a conductive polymer. researchgate.net

The presence of the 4-ethylcyclohexyl substituent on the aniline ring significantly influences this process and the final polymer structure.

Mechanism: The polymerization of this compound is expected to follow the general oxidative coupling mechanism. However, the electron-donating nature of the alkyl (ethylcyclohexyl) group at the para-position can facilitate the initial oxidation step by increasing the electron density on the aniline ring. The polymerization is primarily expected to proceed through head-to-tail coupling at the nitrogen atom and the carbon atom para to the amine (the C4 position), but the C4 position is blocked by the ethylcyclohexyl group. Therefore, coupling will predominantly involve the nitrogen atom and the ortho positions (C2, C6) of the aniline ring.

Structural Control: The bulky ethylcyclohexyl group exerts significant steric hindrance. This steric bulk plays a crucial role in controlling the polymer's architecture by disfavoring certain coupling reactions, such as cross-linking, which can occur in the polymerization of unsubstituted aniline. acs.org This leads to a more linear and less branched polymer chain. Furthermore, the non-polar nature of the substituent enhances the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent PANI. rsc.org This improved processability allows for the formation of uniform thin films, which is critical for applications in electronics and sensors. rsc.org

| Feature of Monomer | Influence on Polymerization and Structure |

| Aniline Core | Provides the reactive amine and aromatic ring for oxidative polymerization. |

| Para-Substitution | Directs polymerization to occur primarily at the ortho-positions, influencing chain linearity. |

| Ethylcyclohexyl Group (Steric Bulk) | Hinders cross-linking and side reactions, leading to a more defined, linear polymer structure. acs.org |

| Ethylcyclohexyl Group (Non-Polarity) | Increases the solubility of the resulting polymer in organic solvents, improving processability. rsc.org |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. This compound is a valuable component in this field due to its distinct functional groups that can participate in various intermolecular forces, guiding the self-assembly of molecules into larger, ordered structures.

The structure of this compound allows it to engage in multiple types of non-covalent interactions, which are the driving forces for self-assembly. semanticscholar.org

Hydrogen Bonding: The primary amine (-NH2) group is a classic hydrogen bond donor and can also act as an acceptor. This allows the molecule to form predictable, directional interactions with itself or with other complementary molecules, such as carboxylic acids or amides. rsc.org

π-π Stacking: The aromatic phenyl ring can interact with other π-systems through stacking interactions. However, the steric bulk of the adjacent ethylcyclohexyl group can modulate this interaction, preventing overly strong aggregation and allowing for more controlled assembly.

Van der Waals and Hydrophobic Interactions: The large, aliphatic ethylcyclohexyl group is non-polar and participates in significant van der Waals and hydrophobic interactions. semanticscholar.org In polar environments, these hydrophobic moieties tend to aggregate to minimize contact with the solvent, a key principle in the formation of micelles or vesicles. ethernet.edu.et Research on inhibitors of the thyroid hormone receptor (TR) has shown that a hydrophobic moiety at the para position of a related core structure is critical for activity, with the 4-ethylcyclohexyl substituent providing potent inhibition. nih.gov This highlights the effectiveness of this group in engaging in specific hydrophobic interactions within a biological pocket. nih.gov

The strategic use of this compound enables the construction of well-defined supramolecular architectures. The directionality of its hydrogen bonds and the phase-separation driven by its amphiphilic character (polar amine head, non-polar tail) can be harnessed to create complex structures.

For instance, in the design of liquid crystals, molecules containing a rigid core (like the phenyl ring) and a flexible, bulky tail (like the ethylcyclohexyl group) are common. The specific shape of this compound makes it a potential precursor for liquid crystalline materials, where the molecules self-assemble into ordered phases (e.g., nematic or smectic) upon changes in temperature.

Furthermore, aniline itself has been used as a "transient directing group" in organic synthesis, where it temporarily forms an imine with an aldehyde to direct a chemical reaction to a specific location on another molecule before being removed. researchgate.net This principle of temporary, directed interaction is central to creating complex molecular and supramolecular structures. By incorporating the ethylcyclohexyl group, the solubility and spatial orientation of such intermediates could be precisely controlled.

Precursor for Optoelectronic Materials and Conjugated Systems

The aniline moiety is a well-known electron-donating group, making its derivatives, including this compound, excellent candidates for building blocks in optoelectronic materials. These materials interact with light and electricity and are used in devices like LEDs and solar cells.

Chromophores are molecules that absorb light, while fluorophores are molecules that re-emit absorbed light at a longer wavelength. Many organic chromophores and fluorophores are designed based on a "push-pull" architecture. metu.edu.tr

Push-Pull Systems: In this design, an electron-donating group (the "push") is connected to an electron-accepting group (the "pull") through a π-conjugated bridge. The aniline group in this compound serves as an effective electron donor. diva-portal.org By reacting it with various electron acceptors (e.g., cyano groups, nitro groups) via a conjugated linker, a wide range of chromophores can be synthesized. nih.govfrontiersin.org

Role of the Ethylcyclohexyl Group: The bulky ethylcyclohexyl substituent plays a crucial role in tuning the properties of these dyes.

Solubility: It significantly enhances solubility in the organic solvents and polymer matrices often used in device fabrication.

Aggregation Prevention: The steric hindrance provided by the group can prevent the dye molecules from stacking too closely together (π-aggregation). rsc.org Such aggregation often quenches fluorescence and degrades the performance of optoelectronic devices.

Tuning Electronic Properties: While not directly part of the conjugated system, the alkyl group can subtly influence the energy levels (HOMO and LUMO) of the chromophore, allowing for fine-tuning of its absorption and emission colors. diva-portal.org

| Chromophore Component | Role in Push-Pull System | Contribution from this compound |

| Electron Donor (Push) | Provides electrons to the conjugated system upon photoexcitation. | The aniline moiety acts as a potent electron donor. |

| π-Conjugated Bridge | Facilitates electron transfer from donor to acceptor. | The phenyl ring is the starting point for building the bridge. |

| Bulky Substituent | Modulates physical and photophysical properties. | The ethylcyclohexyl group enhances solubility and prevents fluorescence-quenching aggregation. rsc.orgmdpi.com |

| Electron Acceptor (Pull) | Attracts the excited electrons. | (To be added via a subsequent chemical reaction). |

The same properties that make this compound derivatives good chromophores also make them suitable for use in organic light-emitting diodes (OLEDs) and organic semiconductors.

Host and Dopant Materials in OLEDs: In OLEDs, emissive layers are often composed of a "host" material doped with a small amount of an emissive "guest" or dopant. Fluorophores derived from this compound could serve as highly efficient guest emitters. The ethylcyclohexyl group would ensure good dispersion within the host matrix, preventing the formation of aggregates that act as energy traps and reduce device efficiency.

Organic Semiconductors: The ability to form ordered structures through self-assembly, combined with the electronic properties of the aniline core, makes polymers derived from this compound potential candidates for organic semiconductors. The ethylcyclohexyl groups could help control the packing of polymer chains in thin films, which is critical for efficient charge transport. The enhanced solubility allows for the use of solution-based processing techniques like spin-coating or inkjet printing to manufacture electronic devices. rsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the detailed structural analysis of 4-(4-Ethylcyclohexyl)aniline in solution. rsc.org It provides insights into the chemical environment of each proton and carbon atom, which is crucial for determining the compound's stereochemistry and preferred conformations.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound. walisongo.ac.id These experiments reveal correlations between different nuclei, allowing for a complete mapping of the molecular structure. e-bookshelf.de

COrrelation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other (J-coupling), typically through two or three bonds. sdsu.edu For this compound, this would reveal correlations between the protons on the ethyl group, the protons within the cyclohexyl ring, and the protons on the aniline (B41778) ring. This helps to establish the connectivity of the proton network within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to, providing a direct map of the C-H bonds. sdsu.edu This is a highly sensitive technique that allows for the definitive assignment of carbon signals based on their attached protons. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. e-bookshelf.de For instance, HMBC can show correlations between the protons on the cyclohexyl ring and the carbons of the aniline ring, confirming the connectivity between these two major structural units.

| 2D NMR Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H correlations through-bond coupling | Establishes proton connectivity within the ethyl, cyclohexyl, and aniline moieties. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals based on their directly attached protons. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirms connectivity between the ethyl, cyclohexyl, and aniline fragments; identifies quaternary carbons. |

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in the solid phase, where solution NMR is not applicable. mdpi.comspringernature.com For this compound, ssNMR can provide valuable information about its conformational properties and intermolecular interactions in the crystalline or amorphous solid state. nih.gov The technique is sensitive to the local environment of each nucleus, allowing for the characterization of molecular packing and dynamics. mdpi.comnih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound based on its unique vibrational modes. nih.govedinst.com These techniques are complementary and offer insights into the functional groups present and their chemical environment. libretexts.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be observed for the N-H stretching and bending vibrations of the primary amine group, the C-H stretching vibrations of the aromatic and aliphatic portions, and the C=C stretching vibrations of the benzene (B151609) ring. googleapis.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org In the case of this compound, Raman spectroscopy would be effective in characterizing the vibrations of the carbon skeleton, including the cyclohexyl and benzene rings. researchgate.net

| Vibrational Mode | Expected FT-IR Active Bands (cm⁻¹) | Expected Raman Active Bands (cm⁻¹) |

| N-H Stretching (Amine) | Strong, ~3300-3500 | Weak |

| C-H Stretching (Aromatic) | Medium, ~3000-3100 | Strong |

| C-H Stretching (Aliphatic) | Strong, ~2850-2960 | Strong |

| C=C Stretching (Aromatic Ring) | Medium-Strong, ~1500-1600 | Strong |

| N-H Bending (Amine) | Medium-Strong, ~1600 | Weak |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. msu.edu HRMS instruments can measure mass-to-charge ratios (m/z) with high accuracy. miamioh.edu

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The analysis of this fragmentation pattern provides valuable structural information. libretexts.org For aromatic amines, characteristic fragmentation pathways often involve cleavage of the bonds adjacent to the amine group and the aromatic ring. libretexts.orgresearchgate.net The presence of the ethylcyclohexyl group would also lead to specific fragmentation patterns, such as the loss of an ethyl radical or cleavage within the cyclohexyl ring. chemguide.co.uk The addition of certain matrix additives, like aniline, can sometimes improve the detection and fragmentation of molecules in MALDI-TOF-TOF mass spectrometry. nih.gov

X-ray Crystallography and Diffraction Studies of Compound and Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. ub.edu This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. nbu.ac.innbu.ac.in

Single crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. rigaku.comuni-mainz.de If a suitable single crystal of this compound or one of its derivatives can be grown, SC-XRD analysis can determine its complete molecular structure, including the absolute configuration if the molecule is chiral and crystallizes in a non-centrosymmetric space group. rigaku.comtandfonline.com The resulting crystal structure would reveal the precise conformation of the cyclohexyl ring (e.g., chair conformation) and the relative orientation of the ethyl and aniline substituents. researchgate.net

Powder X-ray Diffraction for Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. carleton.edu It provides detailed information about the atomic and molecular structure, making it an indispensable tool for studying organic compounds like this compound in its solid state. jst.go.jpicdd.com The technique is particularly valuable for identifying crystalline phases, determining the degree of crystallinity, and solving the crystal structure of materials that cannot be grown into sufficiently large single crystals. researchgate.netiastate.edu

The fundamental principle of PXRD is based on the constructive interference between monochromatic X-rays and the electron clouds of atoms arranged in a periodic lattice. walshmedicalmedia.com When a beam of X-rays strikes a crystalline sample, it is diffracted at various angles. Constructive interference occurs only when the conditions of Bragg's Law are met. carleton.edulibretexts.org

Bragg's Law: nλ = 2d sin(θ)

Here, 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between parallel crystal lattice planes, and 'θ' is the angle of diffraction. By scanning a range of angles (2θ), a diffraction pattern is generated, which is a unique fingerprint of the crystalline solid. carleton.edu

For this compound, a PXRD analysis would involve irradiating a finely ground, powdered sample with monochromatic X-rays. carleton.edu The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle 2θ, would reveal several key characteristics:

Phase Identification: The obtained pattern is unique to the specific crystal structure of the compound. It can be compared against databases to confirm the identity of the synthesized material. iastate.edu

Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is critical as polymorphs can have different physical properties.

Crystallinity: The presence of sharp, well-defined peaks indicates a highly crystalline material, whereas broad humps suggest an amorphous or poorly crystalline nature. researchgate.net

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the dimensions and symmetry of the unit cell, which is the basic repeating unit of the crystal lattice. cambridge.org

While no specific experimental PXRD data for this compound is publicly available, the following table illustrates the type of data that would be generated from such an analysis.

Table 1: Illustrative Powder X-ray Diffraction Data for a Crystalline Sample of this compound This table is a hypothetical representation of typical PXRD data.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.39 | 45 |

| 12.2 | 7.25 | 100 |

| 15.8 | 5.60 | 80 |

| 17.1 | 5.18 | 65 |

| 20.5 | 4.33 | 90 |

| 24.7 | 3.60 | 55 |

Analysis of such data would allow for the indexing of peaks and refinement of the lattice parameters, providing foundational knowledge of the solid-state packing and structure of this compound. cambridge.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. wikipedia.org Electronic Circular Dichroism (ECD) is a prominent chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral substance. wikipedia.orgresearchgate.net This method is exceptionally sensitive to the three-dimensional arrangement of atoms and is widely used for the stereochemical analysis of organic compounds, including the determination of absolute configuration and enantiomeric excess (e.e.). nih.govull.es

The applicability of this technique to this compound depends on its chirality. The molecule possesses stereocenters on the cyclohexane (B81311) ring, leading to the existence of cis and trans diastereomers. Each of these diastereomers is, in principle, chiral and could be resolved into a pair of enantiomers. Chiroptical spectroscopy would only be applicable to a sample of this compound that is non-racemic, i.e., contains an excess of one enantiomer.

For a resolved, enantiomerically-enriched sample of a stereoisomer of this compound, ECD spectroscopy would provide:

Qualitative Analysis: Enantiomers of a chiral compound produce ECD spectra that are mirror images of each other. ull.es A positive Cotton effect (a peak in the ECD spectrum) for one enantiomer will correspond to a negative Cotton effect for the other, allowing for their differentiation.

Quantitative Determination of Enantiomeric Excess: The magnitude of the ECD signal is directly proportional to the difference in concentration between the two enantiomers in the sample. By creating a calibration curve with samples of known enantiomeric excess, the e.e. of an unknown sample can be accurately determined. nih.govnih.govnsf.gov This is a powerful tool for monitoring the success of asymmetric syntheses or chiral separations. nih.gov

The analysis involves dissolving the sample in a suitable solvent and measuring its ECD spectrum over a range of wavelengths, typically in the UV region where the aniline chromophore absorbs.

The following table provides a hypothetical example of how ECD data could be used to determine the enantiomeric excess of a resolved stereoisomer of this compound.

Table 2: Hypothetical Correlation of Enantiomeric Excess (e.e.) with ECD Signal for a Stereoisomer of this compound This table illustrates a potential calibration for quantitative analysis. The wavelength (e.g., 280 nm) would be chosen based on a maximum in the experimental ECD spectrum.

| Enantiomeric Excess (%) | ECD Signal (mdeg) at 280 nm |

|---|---|

| 100 | +50.0 |

| 75 | +37.5 |

| 50 | +25.0 |

| 25 | +12.5 |

| 0 (racemic) | 0.0 |

| -25 | -12.5 |

| -50 | -25.0 |

| -75 | -37.5 |

Therefore, should a synthetic route yield a chiral, non-racemic sample of a this compound stereoisomer, chiroptical spectroscopy would be an essential technique for its stereochemical characterization and the quantification of its optical purity. nih.govnih.gov

Theoretical and Computational Studies of 4 4 Ethylcyclohexyl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of 4-(4-Ethylcyclohexyl)aniline. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. aspbs.com It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of this size. arxiv.org DFT is used to determine key molecular properties that govern the reactivity and interaction of this compound. acs.org

Key molecular properties often calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. sapub.org For instance, a smaller energy gap suggests higher reactivity.

Another important property derived from DFT is the molecular electrostatic potential (ESP). researchgate.net The ESP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the nitrogen atom of the aniline (B41778) group is expected to be an electron-rich site, making it a likely center for electrophilic attack or hydrogen bonding.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound This table presents illustrative data typical of DFT calculations for aromatic amines.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates electron-donating capability (ionization potential). |

| LUMO Energy | -0.3 eV | Indicates electron-accepting capability (electron affinity). |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 1.5 D | Measures overall molecular polarity. |

| ESP Minimum (on N atom) | -35 kcal/mol | Indicates the primary site for electrophilic attack. |

Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without using experimental parameters. acs.org While more computationally demanding than DFT, they provide higher accuracy for calculating reaction energetics and pathways. mdpi.com These methods can be used to model chemical reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the amino group.

By mapping the potential energy surface of a reaction, ab initio calculations can identify the structures of transition states and intermediates. acs.org This allows for the determination of activation energies and reaction enthalpies, providing a detailed mechanistic understanding. For example, analyzing the reaction of this compound with an electrophile would involve calculating the energy profile for the formation of the sigma complex and subsequent proton loss to restore aromaticity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD is particularly valuable for conformational analysis of the flexible ethylcyclohexyl group and for understanding its intermolecular interactions. mun.ca

The cyclohexane (B81311) ring can adopt several conformations, primarily the stable "chair" form and less stable "boat" and "twist-boat" forms. nih.gov MD simulations can model the dynamic interconversions between these states and determine their relative populations and the energy barriers for conversion. nih.gov The presence of the ethyl group and its connection to the aniline ring will influence the conformational preferences and dynamics.

Furthermore, MD simulations can be performed on a system containing multiple molecules of this compound to study its behavior in a condensed phase. ulakbim.gov.tr These simulations reveal information about intermolecular interactions, such as hydrogen bonding involving the amine groups and van der Waals interactions between the hydrocarbon portions of the molecules. This is crucial for predicting physical properties like boiling point, viscosity, and its organization in materials like liquid crystals. researchgate.net

Table 2: Illustrative Conformational Energy Data for the Cyclohexyl Ring This table provides example energy values for different conformations, which can be explored using MD simulations.

| Conformation | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair | 0.0 | Most stable, staggered C-H bonds. |

| Twist-Boat | 5.5 | Intermediate, avoids flagpole interactions. |

| Boat | 6.9 | Unstable, steric strain from flagpole hydrogens. |

| Half-Chair | 10.8 | Transition state for chair-to-chair interconversion. |

Prediction of Structure-Reactivity Relationships

By combining structural information with calculated electronic properties, it is possible to predict structure-reactivity relationships. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate chemical structure with reactivity or physical properties. europa.euepa.gov

For this compound and its analogs, QSAR models can be developed to predict specific activities. researchgate.net For example, computational descriptors such as HOMO/LUMO energies, partial atomic charges, and molecular shape indices can be calculated for a series of related aniline derivatives. researchgate.net These descriptors can then be correlated with experimentally measured data, such as reaction rate constants for oxidation or binding affinities to a biological target. researchgate.net A strong correlation allows for the prediction of reactivity for new, unsynthesized compounds, which is a key aspect of rational molecular design. europa.eu

Computational Design and Rational Engineering of Derivatives

Computational methods are instrumental in the rational design and engineering of derivatives of this compound with enhanced or specific properties. mdpi.com This process involves in silico modification of the parent structure and subsequent evaluation of the new molecule's properties using quantum chemical calculations and MD simulations.

For instance, if the goal is to design a derivative with a higher electron-donating ability, various electron-donating groups could be computationally substituted onto the aromatic ring. DFT calculations would then be used to compute the HOMO energy for each derivative, allowing for the identification of the most promising candidates for synthesis. sapub.org Similarly, if the aim is to create derivatives for materials science applications, such as liquid crystals, MD simulations can predict how structural modifications affect molecular packing and phase behavior. researchgate.net This computational pre-screening saves significant time and resources by focusing experimental efforts on the most promising candidates. arxiv.org

In Silico Spectroscopic Property Predictions

Computational chemistry can accurately predict various spectroscopic properties, which aids in the characterization and identification of this compound.

DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By comparing the computed spectrum with the experimental one, a detailed assignment of vibrational modes to specific molecular motions (e.g., N-H stretching, C=C ring stretching) can be made.

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which can be used to simulate UV-visible absorption spectra. hkust.edu.hk This helps in understanding the electronic transitions responsible for the molecule's absorption of light. Predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are also possible, providing another powerful tool for structure verification.

Table 3: Example of In Silico vs. Experimental Spectroscopic Data This table illustrates the typical agreement between calculated and observed spectral data for a molecule like this compound.

| Spectroscopic Data | Predicted Value (Calculated) | Typical Experimental Value |

|---|---|---|

| 13C NMR Shift (C-NH2) | ~145 ppm | 146 ppm |

| 1H NMR Shift (-NH2) | ~3.5 ppm | 3.6 ppm |

| IR Frequency (N-H stretch) | ~3400 cm-1 | 3420 cm-1 |

| UV-Vis λmax | ~290 nm | 295 nm |

Future Research Directions and Unexplored Potential of 4 4 Ethylcyclohexyl Aniline

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of 4-(4-ethylcyclohexyl)aniline and its analogs is poised for significant advancement through the adoption of emerging synthetic methodologies and novel catalytic systems. Research is moving beyond traditional multi-step processes towards more efficient, selective, and sustainable approaches.

Future efforts will likely concentrate on the development and optimization of advanced catalytic systems that offer high yields and selectivity under mild conditions. A direct and efficient palladium-catalyzed reductive coupling of nitroarenes with phenols has been shown to produce various N-cyclohexylaniline derivatives using sodium formate (B1220265) as an inexpensive and safe hydrogen donor. organic-chemistry.org Further exploration into bimetallic nanoparticle catalysts, such as those immobilized on molecularly modified surfaces (NPs@MMS), presents a frontier in catalytic design. nih.gov For instance, systems like Cobalt-Rhodium (CoRh) or Iron-Ruthenium (FeRu) nanoparticles supported on ionic liquid phases (SILPs) have demonstrated remarkable activity and selectivity in hydrogenation reactions. nih.gov These catalysts could be tailored for the one-pot synthesis of this compound from readily available precursors, minimizing waste and energy consumption.

Another promising area is the use of N-heterocyclic carbene (NHC) complexes with metals like copper (Cu) or palladium (Pd). lookchem.combeilstein-journals.org These catalysts have shown high efficiency in amination and coupling reactions, offering a versatile toolkit for constructing the core structure of cyclohexylanilines. organic-chemistry.orglookchem.com Research into optimizing ligand design and reaction conditions for these NHC-metal catalysts could lead to breakthroughs in the synthesis of complex aniline (B41778) derivatives with high functional group tolerance. organic-chemistry.orgasiaresearchnews.com

| Catalyst Type | Metal Center(s) | Key Features & Potential for this compound Synthesis |

| Bimetallic Nanoparticles | Co/Rh, Fe/Ru | High activity and selectivity in hydrogenation; potential for direct synthesis from nitroarenes. nih.gov |

| Palladium Catalysts | Pd | Effective for reductive coupling and amination of aromatic compounds. organic-chemistry.orglookchem.com |

| N-Heterocyclic Carbene (NHC) Complexes | Cu, Pd | High efficiency in cross-coupling reactions; tunable reactivity through ligand modification. lookchem.combeilstein-journals.org |

| Ruthenium Complexes | Ru | Chemoselective for reductive amination, tolerating a wide range of functional groups. organic-chemistry.org |

Novel Derivatization Pathways for Advanced Functional Materials

The true potential of this compound lies in its role as a versatile building block for advanced functional materials. Its molecular structure is uniquely suited for creating materials with tailored optical, electronic, and self-assembling properties.

A primary area of future research is in the field of liquid crystals . The rigid-flexible structure of this compound is a classic motif for designing liquid crystalline molecules (mesogens). It has been demonstrated that p-(trans-4-n-alkylcyclohexyl) anilines can widen the nematic phases of other liquid crystalline compounds. google.com Future work could involve the derivatization of the aniline nitrogen to introduce various mesogenic units, such as those containing stilbene, oxadiazole, or isoxazole (B147169) heterocycles, to create novel nematic and smectic liquid crystals. mdpi.comarkat-usa.org The synthesis of side-chain liquid crystal polymers (SCLCPs) by incorporating acrylate (B77674) or methacrylate (B99206) functionalities onto the aniline derivative is another promising route, potentially leading to materials for advanced optical films and displays. mdpi.com

Furthermore, the aniline moiety can be a starting point for the synthesis of electroactive polymers and organic semiconductors . Derivatization through oxidative polymerization or cross-coupling reactions could yield conjugated polymers where the ethylcyclohexyl group provides solubility and controls the solid-state packing, influencing charge transport properties. These materials could find applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

| Functional Material Class | Derivatization Strategy | Potential Application |

| Liquid Crystals | N-acylation/alkylation with mesogenic groups. google.comarkat-usa.org | Displays, sensors, optical switches. |

| Side-Chain Liquid Crystal Polymers | Attachment of polymerizable groups (e.g., acrylates). mdpi.com | Processable optical films, data storage. |

| Electroactive Polymers | Oxidative polymerization of the aniline ring. | Organic electronics, battery materials. vanderbilt.edu |

| Pharmaceutical Intermediates | Coupling reactions to build complex scaffolds. lookchem.comnih.gov | Development of novel therapeutic agents. |

Integration with Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials discovery, and this compound is an ideal candidate for such a data-driven approach. oaepublish.comgaozefeng.tech ML models can significantly accelerate the design and optimization of new functional materials derived from this compound, reducing the reliance on time-consuming trial-and-error experimentation. arxiv.orgarxiv.org

One key application is the prediction of material properties . By training ML models on datasets of known aniline derivatives, it is possible to predict the properties of virtual compounds based on the structure of this compound. chemrxiv.org For instance, algorithms could screen vast virtual libraries of potential derivatives to identify candidates with optimal liquid crystal transition temperatures, dielectric constants, or charge mobilities before they are ever synthesized. researchgate.netmdpi.com This "inverse design" approach, where target properties are specified to generate promising molecular structures, is a powerful tool for materials innovation. gaozefeng.techarxiv.org

Interdisciplinary Research Opportunities in Chemical Sciences and Materials Engineering

The exploration of this compound's full potential necessitates a deeply interdisciplinary approach, bridging the gap between fundamental chemical synthesis and applied materials engineering. utk.eduinteresjournals.org The development of next-generation technologies relies on the seamless collaboration between scientists who design molecules and engineers who build devices. mpie.de

Chemists can focus on designing and executing novel synthetic routes and derivatization pathways to create a diverse library of materials based on the this compound scaffold. chemimpex.com This includes fine-tuning molecular architecture to achieve specific electronic and self-assembly characteristics. In parallel, materials engineers can characterize the macroscopic properties of these newly synthesized materials—such as their mechanical strength, thermal stability, processability, and performance in device settings. interesjournals.org For example, a new liquid crystal derived from this aniline would be synthesized by chemists and then tested by engineers for its viability in a flexible display prototype.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products